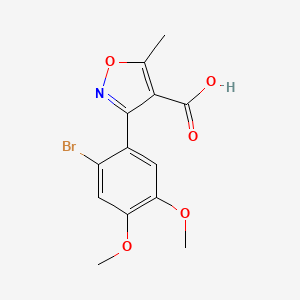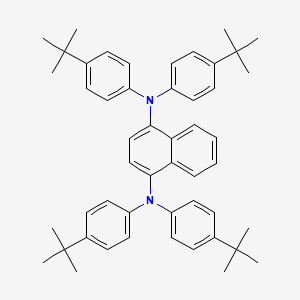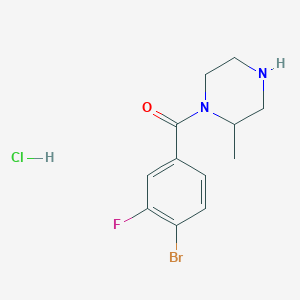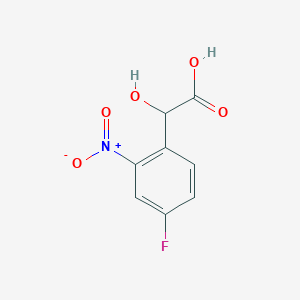
2-Bromo-4-(difluoromethyl)-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(difluoromethyl)-1-nitrobenzene is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by the presence of a bromine atom, a difluoromethyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-1-nitrobenzene typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethyl and nitro groups. One common method involves the bromination of 4-(difluoromethyl)-1-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted derivatives such as 2-amino-4-(difluoromethyl)-1-nitrobenzene.
Reduction: Formation of 2-Bromo-4-(difluoromethyl)-1-aminobenzene.
Oxidation: Formation of 2-Bromo-4-(difluoromethyl)benzoic acid.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-1-nitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-nitrobenzene depends on its chemical reactivity and interactions with other molecules. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively, while the difluoromethyl group can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved in its action are determined by the specific context of its use, such as in chemical synthesis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1-(difluoromethyl)benzene
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)thiophene
Uniqueness
2-Bromo-4-(difluoromethyl)-1-nitrobenzene is unique due to the combination of its bromine, difluoromethyl, and nitro substituents, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C7H4BrF2NO2 |
|---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H |
InChI Key |
QONCDGCMLOSTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B13700779.png)
![3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid](/img/structure/B13700788.png)

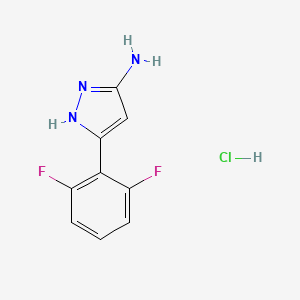
![tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate](/img/structure/B13700801.png)

![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)
